
(4aS,8aS)-8a-Methyldecahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aS,8aS)-8a-Methyldecahydroquinoline is a stereoisomer of decahydroquinoline, a bicyclic organic compound. This compound is characterized by its unique stereochemistry, which includes two chiral centers at positions 4a and 8a. The presence of these chiral centers gives rise to its specific (4aS,8aS) configuration. Decahydroquinoline derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aS)-8a-Methyldecahydroquinoline typically involves the hydrogenation of quinoline derivatives. One common method is the catalytic hydrogenation of 8a-methylquinoline using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is carried out in the presence of hydrogen gas, and the catalyst facilitates the addition of hydrogen atoms to the quinoline ring, resulting in the formation of the decahydroquinoline structure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow hydrogenation reactors. These reactors allow for the efficient and controlled hydrogenation of quinoline derivatives, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4aS,8aS)-8a-Methyldecahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium or platinum catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or hydroxylating agents like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully saturated decahydroquinoline derivatives.
Substitution: Halogenated or hydroxylated decahydroquinoline derivatives.
Applications De Recherche Scientifique
(4aS,8aS)-8a-Methyldecahydroquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of (4aS,8aS)-8a-Methyldecahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decahydroquinoline: The parent compound of (4aS,8aS)-8a-Methyldecahydroquinoline, lacking the methyl group at position 8a.
Quinoline: The unsaturated aromatic counterpart of decahydroquinoline.
Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the methyl group at position 8a. This configuration imparts distinct chemical and biological properties to the compound, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
60166-55-4 |
|---|---|
Formule moléculaire |
C10H19N |
Poids moléculaire |
153.26 g/mol |
Nom IUPAC |
(4aS,8aS)-8a-methyl-2,3,4,4a,5,6,7,8-octahydro-1H-quinoline |
InChI |
InChI=1S/C10H19N/c1-10-7-3-2-5-9(10)6-4-8-11-10/h9,11H,2-8H2,1H3/t9-,10-/m0/s1 |
Clé InChI |
IBRNMLKRLGOCOQ-UWVGGRQHSA-N |
SMILES isomérique |
C[C@]12CCCC[C@H]1CCCN2 |
SMILES canonique |
CC12CCCCC1CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate](/img/structure/B14615034.png)

![2-[3-(Dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14615061.png)
![1-Bromo-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane](/img/structure/B14615065.png)
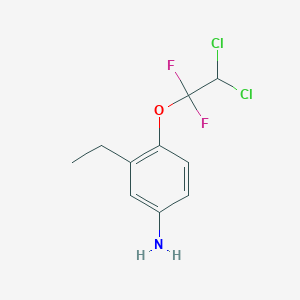
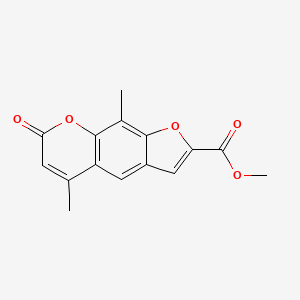
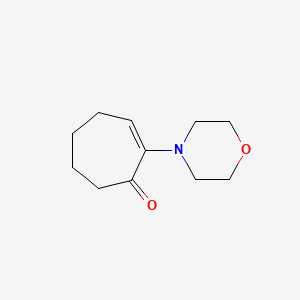
![Propane, 1,1',1''-[methylidynetris(thio)]tris-](/img/structure/B14615089.png)
![Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14615098.png)
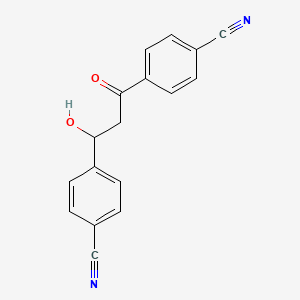
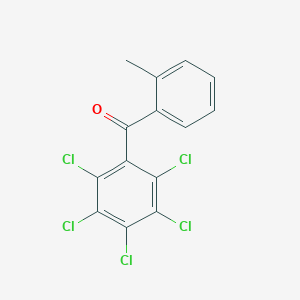
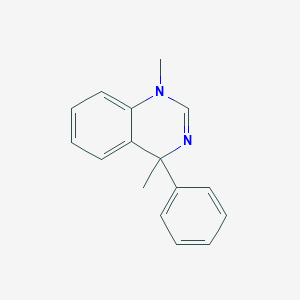
![1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]-](/img/structure/B14615118.png)
![2',3'-Dihydroxy[1,1'-biphenyl]-2-sulfonic acid](/img/structure/B14615126.png)
